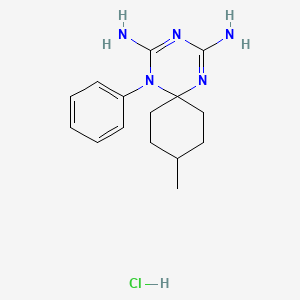
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride: This compound has garnered attention due to its promising antimycobacterial activities and low cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions.
Methylation and Phenylation: Methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride undergoes several types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride has several scientific research applications :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, showing potential as an anti-tubercular agent.
Medicine: Investigated for its potential in treating multi-drug resistant and extensively-drug resistant tuberculosis.
Mechanism of Action
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride involves the inhibition of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro(5.5)undecan-2-one Derivatives: These compounds are also known for their inhibitory activity against various enzymes.
Other 1,3,5-Triazaspiro(5.5)undeca-2,4-dienes: Similar compounds with different substituents have been studied for their biological activities.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride stands out due to its selective inhibition of Mycobacterium tuberculosis DHFR and its low cytotoxicity . This makes it a promising candidate for further development as an anti-tubercular agent.
Properties
CAS No. |
73941-04-5 |
|---|---|
Molecular Formula |
C15H22ClN5 |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
9-methyl-5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N5.ClH/c1-11-7-9-15(10-8-11)19-13(16)18-14(17)20(15)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3,(H4,16,17,18,19);1H |
InChI Key |
UXBFGMSWUBOWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
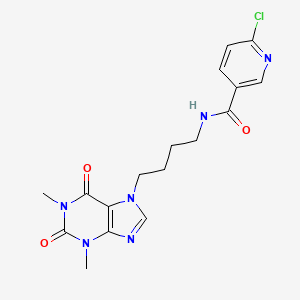
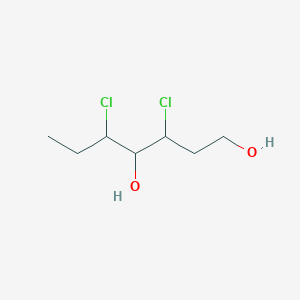
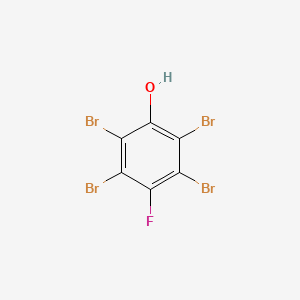

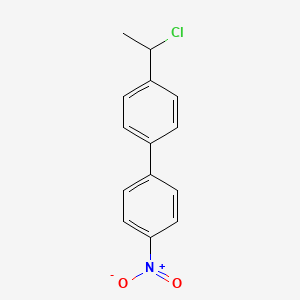
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
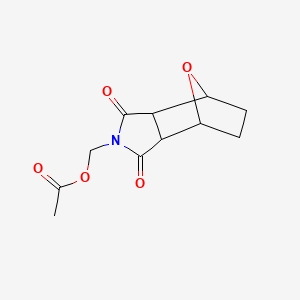
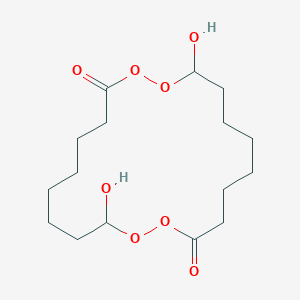
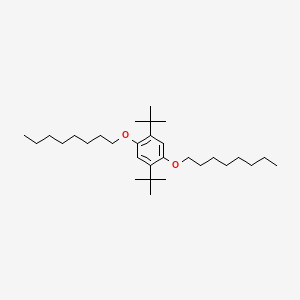
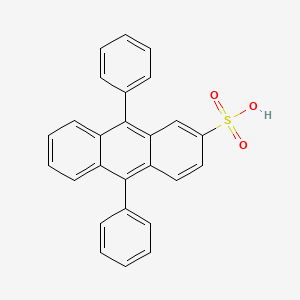
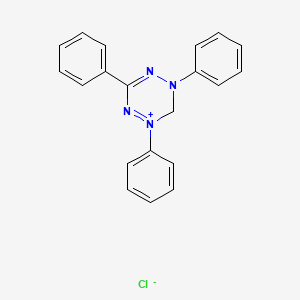
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)

